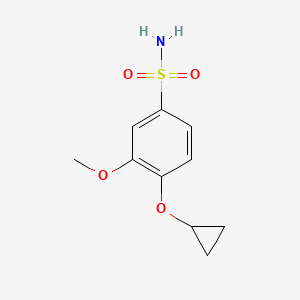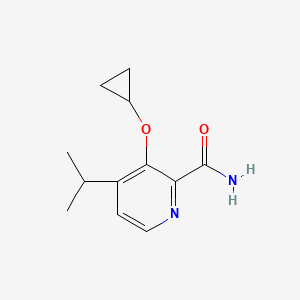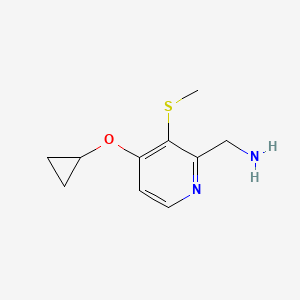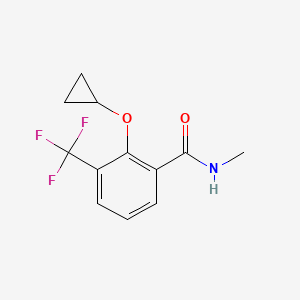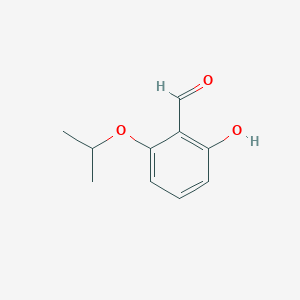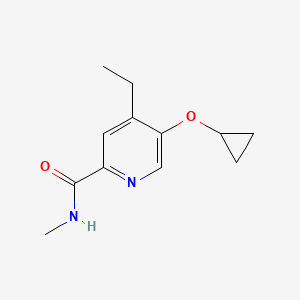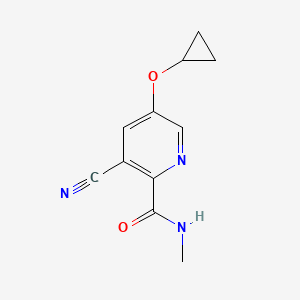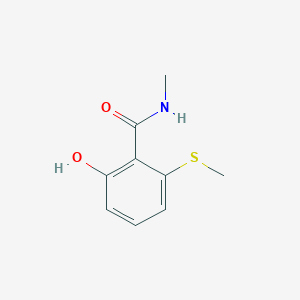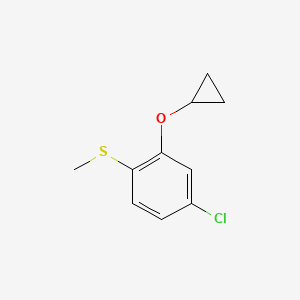
(4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a chloro-substituted phenyl ring, a cyclopropoxy group, and a methylsulfane moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol, cyclopropyl bromide, and methylthiol.
Formation of Cyclopropoxy Group: 4-chlorophenol is reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to form 4-chloro-2-cyclopropoxyphenol.
Introduction of Methylsulfane Group: The intermediate 4-chloro-2-cyclopropoxyphenol is then treated with methylthiol in the presence of a catalyst like sodium hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane has several scientific research applications:
Biological Studies: It is used in studies to understand the role of sulfane groups in biological systems.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
作用機序
The mechanism of action of (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane, particularly as a Janus kinase inhibitor, involves the inhibition of the JAK family of non-receptor tyrosine protein kinases. This inhibition prevents the phosphorylation of receptors and the subsequent recruitment of STAT proteins, thereby modulating various cellular processes such as hematopoiesis, immune balance, and inflammation .
類似化合物との比較
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfone
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)thiol
- (4-Chloro-2-cyclopropoxyphenyl)(ethyl)sulfane
Comparison:
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfone has a sulfone group instead of a sulfane group, making it more oxidized and potentially more reactive in certain chemical environments.
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)thiol contains a thiol group, which can participate in different types of reactions compared to the sulfane group.
- (4-Chloro-2-cyclopropoxyphenyl)(ethyl)sulfane has an ethyl group instead of a methyl group, which can affect its steric and electronic properties.
特性
分子式 |
C10H11ClOS |
|---|---|
分子量 |
214.71 g/mol |
IUPAC名 |
4-chloro-2-cyclopropyloxy-1-methylsulfanylbenzene |
InChI |
InChI=1S/C10H11ClOS/c1-13-10-5-2-7(11)6-9(10)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChIキー |
QTRVDUNJVWBSSB-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=C(C=C1)Cl)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


